molecular formula C10H9BrN2 B1407439 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416713-53-5

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Cat. No.: B1407439
CAS No.: 1416713-53-5
M. Wt: 237.1 g/mol
InChI Key: YVEVNYLEDGYGDK-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole (CAS 1416713-53-5) is a valuable chemical building block in medicinal chemistry and scientific research. This compound features a benzimidazole core, a privileged scaffold in drug discovery, substituted with a bromo group and a cyclopropyl ring. The bromo atom serves as a reactive handle for further functionalization via cross-coupling reactions, while the cyclopropyl group can influence the molecule's metabolic stability and binding affinity. The benzimidazole scaffold is recognized as a critical pharmacophore in developing novel bioactive molecules . Research into similar imidazole-based molecular hybrids has demonstrated significant potential in overcoming antibiotic resistance, particularly against serious infections caused by multi-drug resistant pathogens . This makes this compound a promising intermediate for synthesizing new antibacterial agents and other therapeutic candidates. As a synthetic intermediate, it is also instrumental in exploring epigenetic modulators, such as inhibitors for bromodomain-containing proteins, which are relevant in oncology and inflammation research . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

6-bromo-1-cyclopropylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-7-1-4-9-10(5-7)13(6-12-9)8-2-3-8/h1,4-6,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEVNYLEDGYGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization and Bromination Approach

Method Overview:

This approach involves the synthesis of the benzo[d]imidazole core followed by selective bromination at the 6-position and cyclopropyl substitution at the 1-position.

Key Steps:

  • Formation of the benzimidazole core: Typically achieved via condensation of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acids.
  • Introduction of the cyclopropyl group: Achieved through nucleophilic substitution or cyclopropylation reactions using cyclopropyl precursors.
  • Bromination at the 6-position: Conducted using electrophilic bromination agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

Research Findings:

While specific literature on this exact compound is limited, analogous procedures for benzimidazole derivatives suggest that electrophilic bromination in the presence of radical initiators or under mild conditions can selectively brominate the aromatic ring at the 6-position.

Multi-Step Synthesis via Imidazole Precursors

Method Overview:

This strategy employs the synthesis of a cyclopropyl-substituted imidazole intermediate, followed by coupling with aromatic precursors to form the benzo[d]imidazole ring system.

Key Steps:

  • Preparation of 5-bromo-1-cyclopropyl-1H-imidazole: Using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as a brominating agent, cyclopropyl imidazole is synthesized via controlled bromination at low temperatures (5-10°C) with yields around 37%.
  • Coupling with aromatic systems: The brominated imidazole undergoes nucleophilic substitution or palladium-catalyzed cross-coupling reactions with suitable aromatic compounds to form the benzo[d]imidazole core.
  • Final bromination: Additional bromination at the 6-position can be achieved via electrophilic bromination under mild conditions.

Research Data:

This method emphasizes the use of brominating agents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, with reaction conditions optimized at low temperatures to prevent over-bromination.

Cyclization from Aromatic Precursors

Method Overview:

A common route involves starting from substituted aromatic amines or nitriles, followed by cyclization to form the benzimidazole ring, with subsequent functionalization.

Key Steps:

  • Preparation of 4-formylbenzonitrile derivatives: These serve as precursors for cyclization with cyclopropylamine derivatives.
  • Cyclization to benzimidazole: Using acids or dehydrating agents under reflux conditions.
  • Bromination at the 6-position: Achieved via electrophilic bromination with NBS or elemental bromine in suitable solvents, often in the presence of radical initiators.

Research Findings:

This route is flexible and allows for diverse substitutions, with reaction conditions tailored to minimize by-products and maximize regioselectivity.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
1 o-Phenylenediamine derivatives NBS, radical initiators Mild electrophilic bromination, reflux Not specified Regioselective bromination at 6-position
2 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione + cyclopropyl imidazole Brominating agent, low temp Bromination at 5-10°C, 2-3 hours 37% Bromination of imidazole ring
3 Aromatic nitriles or amines Brominating agents Reflux with NBS or elemental bromine Variable Cyclization followed by bromination

Technical Considerations and Research Findings

  • Selectivity: Bromination at the 6-position is achieved through controlled reaction conditions, often employing NBS in solvents like dichloromethane or acetic acid, with radical initiators to enhance regioselectivity.
  • Cyclopropyl Incorporation: Cyclopropyl groups are introduced either via nucleophilic substitution with cyclopropylamine derivatives or through cyclopropylation of heterocycles using diazocompounds.
  • Reaction Optimization: Low temperatures (-10°C to 10°C) are preferred during bromination to prevent polybromination or overreaction.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole has the molecular formula C10H9BrN2C_{10}H_{9}BrN_{2} and features a bromine atom attached to a benzimidazole structure with a cyclopropyl group. This unique structure contributes to its reactivity and versatility in synthetic applications.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against a range of diseases, including cancer and infections.

  • Case Study : Research indicates that benzimidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Biological Studies

This compound is investigated for its biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer therapeutics .

Chemical Research

In organic synthesis, this compound is utilized as a precursor for more complex heterocyclic compounds. It participates in various reactions, including:

  • Synthesis of Heterocycles : The compound's structure allows it to engage in carbon-carbon and carbon-heteroatom bond-forming reactions, essential for creating diverse chemical entities .
  • Catalytic Applications : It has been employed as a catalyst in several organic transformations, enhancing reaction efficiency and selectivity.

Biochemical Mechanisms

The biological effects of this compound are attributed to its interaction with specific enzymes and cellular pathways. Notably, it has been shown to inhibit kinase activity, which plays a critical role in cell signaling and proliferation.

Comparative Analysis with Related Compounds

Compound NameStructureApplication AreaNotable Activity
This compoundStructureMedicinal ChemistryAntimicrobial, Anticancer
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazoleStructureOrganic SynthesisCatalytic reactions
6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazoleStructureBiological StudiesAntiviral properties

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 6-Br, 1-cyclopropyl C₁₁H₁₀BrN₂ 265.12 1231930-34-9 Cyclopropyl group enhances lipophilicity; potential for improved CNS penetration .
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 6-Br, 4-F, 1-isopropyl, 2-Me C₁₁H₁₂BrFN₂ 271.13 1231930-33-8 Fluorine improves metabolic stability; methyl and isopropyl groups increase steric bulk, potentially reducing off-target interactions .
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole 6-Br, 1-isopropyl, 2-Me C₁₁H₁₃BrN₂ 253.14 1038408-36-4 Lacks fluorine; methyl group may improve solubility compared to cyclopropyl analogs .
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine 2-Br, 1-(2-aminoethyl) C₉H₁₀BrN₃ 240.11 N/A Ethylamine side chain introduces polarity, enhancing water solubility but reducing membrane permeability .

Biological Activity

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole (C10H9BrN2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits significant antimicrobial and anticancer properties. Its structural features, including a bromine atom and a cyclopropyl group, contribute to its reactivity and biological efficacy. The compound has been studied for its potential to inhibit various pathogens and cancer cell lines.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound has shown the capability to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
  • Antimicrobial Activity : It has demonstrated effectiveness against various microbial strains, including Candida albicans, suggesting a mechanism that disrupts microbial cell integrity or metabolic processes .

Biochemical Pathways Affected

The compound influences several biochemical pathways:

  • Cell Signaling : By inhibiting kinases, it alters downstream signaling pathways that regulate cell growth and survival.
  • Gene Expression : The compound may affect transcription factors that modulate gene expression related to stress responses and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits potent antifungal activity. In vitro studies have shown its effectiveness against resistant strains of pathogens, with minimum inhibitory concentrations (MIC) significantly lower than those of common antifungal agents .

Anticancer Properties

In anticancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies report IC50 values indicating effective inhibition of cell proliferation:

  • Breast Cancer Cell Lines : IC50 values around 25 µM were observed, demonstrating moderate potency against these cells.
  • Colorectal Cancer Models : Enhanced activity was noted with IC50 values as low as 10 µM in certain studies.

Case Studies and Experimental Data

StudyCompound TestedTargetIC50/EC50 ValuesObservations
This compoundKinases25 µM (EC50)Significant inhibition of kinase activity
Antifungal assaysCandida albicansMIC < 10 µg/mLEffective against resistant strains
Anticancer assaysVarious cancer linesIC50 ~ 10 µMInduced apoptosis in treated cells

Q & A

Basic: What are the optimal synthetic routes for 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of substituted o-phenylenediamine derivatives with cyclopropane carbonyl chloride to introduce the cyclopropyl group. Solvent choice (e.g., DMF or ethanol) significantly impacts yield, with polar aprotic solvents favoring cyclopropane incorporation .
  • Step 2: Bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CHCl₃. Reaction monitoring via TLC (Rf ~0.6–0.7 in ethyl acetate/hexane) ensures minimal over-bromination .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >70% purity. Catalyst optimization (e.g., nano montmorillonite clay) under solvent-free conditions can reduce reaction time by 30% .

Key Optimization Parameters:

  • Temperature: 80–100°C for cyclopropane introduction; 0–5°C for bromination to control regioselectivity.
  • Catalyst: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • ¹H NMR:
    • Cyclopropyl protons appear as a multiplet at δ 1.2–1.5 ppm (integral = 4H).
    • Benzimidazole protons resonate as doublets (δ 7.3–8.2 ppm), with deshielding at C6 due to bromine (δ ~7.8 ppm) .
  • ¹³C NMR:
    • C-Br signal at δ 110–115 ppm; cyclopropyl carbons at δ 8–12 ppm.
  • FTIR:
    • C=N stretch (imidazole ring) at 1610–1630 cm⁻¹; C-Br stretch at 590–600 cm⁻¹ .
  • HRMS:
    • Exact mass (C₁₀H₈BrN₂): Calculated 243.9884; Observed 243.9882 (±0.0002) .

Validation: Cross-reference spectral data with analogous compounds (e.g., 4-bromo-5-chloro-2-phenyl derivatives) to confirm substituent effects .

Advanced: How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Measure absorption correction (multi-scan, Tmin/Tmax = 0.396/0.548) to mitigate crystal defects .
  • Refinement (SHELXL):
    • Initial model from SHELXS (direct methods).
    • Full-matrix least-squares refinement on F² with anisotropic displacement parameters for non-H atoms.
    • Validate with R-factor <0.04 and wR² <0.10 .
  • Key Metrics:
    • Bond angles: Cyclopropyl C-C-C ~60°; torsional angles (N1-C1-C2-Br1) confirm planar geometry .

Contradiction Resolution: Discrepancies in bond lengths (e.g., C-Br = 1.89–1.92 Å vs. DFT-predicted 1.88 Å) are resolved via Hirshfeld surface analysis to assess packing effects .

Advanced: What computational approaches (e.g., QSAR, molecular docking) are suitable for predicting the biological activity or reactivity of this compound?

Methodological Answer:

  • QSAR Modeling:
    • Use DFT-derived parameters (HOMO-LUMO gap, polarizability) to train a Random Forest Regression (RFR) model. Validate with R² >0.85 and RMSE <0.3 .
  • Molecular Docking (EGFR Inhibition):
    • Prepare ligand files (6-Bromo derivative) in AutoDock Vina.
    • Target PDB: 1M17 (EGFR kinase). Key interactions:
  • Bromine forms halogen bonds with Thr766 (distance: 3.2 Å).
  • Cyclopropyl group occupies hydrophobic pocket (ΔG = -9.2 kcal/mol) .
  • ADMET Prediction:
    • SwissADME: LogP = 2.8 (optimal); BOILED-Egg model confirms BBB permeability .

Advanced: How do substituent electronic effects influence the regioselectivity in the synthesis of halogenated benzimidazole derivatives?

Methodological Answer:

  • Bromination: Electron-withdrawing groups (e.g., -CF₃) at C5 direct bromine to C6 via σ-complex stabilization. Use NBS/CHCl₃ at 0°C for >90% regioselectivity .
  • Cyclopropane Introduction: Electron-rich amines (e.g., 1-cyclopropyl) favor nucleophilic attack at C1, avoiding steric hindrance from bulky substituents .
  • Case Study:
    • Compare 6-Bromo vs. 5-Bromo derivatives:
  • 6-Bromo: Higher dipole moment (4.2 D) due to asymmetric charge distribution.
  • 5-Bromo: Lower reactivity in Suzuki couplings (steric clash with Pd catalysts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
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6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

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